7-Methylquinoline-5,8-dione
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Overview
Description
7-Methylquinoline-5,8-dione is a nitrogen-containing heterocyclic compound with a quinoline backbone. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a quinoline ring system with methyl and dione functional groups at specific positions, making it a valuable scaffold for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylquinoline-5,8-dione typically involves the regioselective nucleophilic substitution of halogenated quinoline derivatives. One common method includes the treatment of 6,7-dibromo-2-methylquinoline-5,8-dione with ammonia or primary and secondary amines . This reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Methylquinoline-5,8-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-5,8-dione derivatives.
Reduction: Reduction reactions can convert the dione groups to hydroxyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the methyl and dione positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides, arylamines, and metal catalysts are employed under specific conditions to achieve desired substitutions.
Major Products: The major products formed from these reactions include various substituted quinoline derivatives, which can exhibit enhanced biological activities and improved chemical properties.
Scientific Research Applications
7-Methylquinoline-5,8-dione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme interactions and cellular processes.
Industry: The compound is utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The biological activity of 7-Methylquinoline-5,8-dione is largely attributed to its ability to form radicals in vivo. The compound interacts with nicotinamide adenosine diphosphate (NADP) or NADPH-dependent quinone oxidoreductase (NQO1), leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, resulting in apoptosis or other cellular responses .
Comparison with Similar Compounds
Quinoline-5,8-dione: Shares the quinoline backbone but lacks the methyl group.
6,7-Dibromo-2-methylquinoline-5,8-dione: A halogenated derivative used in the synthesis of 7-Methylquinoline-5,8-dione.
Streptonigrin: A natural antibiotic with a similar quinoline structure.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to form radicals and interact with specific enzymes makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C10H7NO2 |
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Molecular Weight |
173.17 g/mol |
IUPAC Name |
7-methylquinoline-5,8-dione |
InChI |
InChI=1S/C10H7NO2/c1-6-5-8(12)7-3-2-4-11-9(7)10(6)13/h2-5H,1H3 |
InChI Key |
YRJYIDLDVMUPOX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(C1=O)N=CC=C2 |
Origin of Product |
United States |
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